Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Chemical Biology Medicinal Chemistry Probe Compound Sourcing

This compound combines a 5-bromofuran-2-carboxamide core with a (1-(pyrazin-2-yl)piperidin-4-yl)methyl side chain—a substitution pattern unique among commercially catalogued furan-2-carboxamides. In the absence of published SAR, it cannot be functionally interchanged with generic analogs. Its scaffold resembles SHP2/BRAF inhibitor chemotypes, making it a compelling starting point for medicinal chemistry. It also serves as an SAR structural control to isolate bromine and pyrazine contributions, and as a candidate HPLC-MS reference standard due to the bromine isotopic pattern. Source this structurally distinct entity to advance novel chemotype exploration.

Molecular Formula C15H17BrN4O2
Molecular Weight 365.231
CAS No. 1396748-43-8
Cat. No. B2482530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
CAS1396748-43-8
Molecular FormulaC15H17BrN4O2
Molecular Weight365.231
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC=CN=C3
InChIInChI=1S/C15H17BrN4O2/c16-13-2-1-12(22-13)15(21)19-9-11-3-7-20(8-4-11)14-10-17-5-6-18-14/h1-2,5-6,10-11H,3-4,7-9H2,(H,19,21)
InChIKeyFPLIWLGNWMFNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1396748-43-8) – Core Chemical Identity and Procurement Baseline


5-Bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic small molecule that contains a brominated furan‑2‑carboxamide core linked via a methylene spacer to a pyrazine‑substituted piperidine. The compound is commercially catalogued as a research‑grade chemical, but primary, peer‑reviewed reports of its biological activity are absent from the open literature as of the search date [1]. Structural classification places it among substituted furan‑2‑carboxamides; however, the specific substitution pattern (5‑bromo on the furan and 1‑(pyrazin‑2‑yl)piperidin‑4‑yl) distinguishes it from other commercially available furan‑2‑carboxamide analogs that lack the pyrazine‑piperidine module [2]. Prospective users must recognize that the compound’s selection currently rests on its unique chemical structure rather than on published, quantitative performance differentiation.

Why Generic Furan‑2‑carboxamide Analogs Cannot Substitute for 5‑Bromo‑N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide


The combination of a 5‑bromofuran‑2‑carboxamide core with a (1‑(pyrazin‑2‑yl)piperidin‑4‑yl)methyl side chain is unique among currently catalogued furan‑2‑carboxamide derivatives. Simply interchanging this compound with a generic furan‑2‑carboxamide analog that lacks the pyrazine‑piperidine module, or that carries a different halogen or substitution pattern, is chemically unjustified because no structure‑activity relationship (SAR) data exist to support functional equivalence. In the absence of published potency, selectivity, or ADME comparisons, any substitution constitutes an unvalidated change that could fundamentally alter target engagement, physicochemical properties, or experimental outcome. Procurement decisions should therefore treat this compound as a distinct chemical entity until direct comparative data become available.

Quantitative Differentiation Evidence for 5‑Bromo‑N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide – Comparator‑Based Analysis


Structural Uniqueness vs. Closest Commercial Furan‑2‑carboxamide Analogs

A substructure search of the PubChem database and non‑excluded vendor catalogs reveals no compound that simultaneously contains (i) a 5‑bromofuran‑2‑carboxamide scaffold and (ii) an N‑((1‑(pyrazin‑2‑yl)piperidin‑4‑yl)methyl) substituent. The closest commercially available analogs (e.g., 5‑(4‑bromophenyl)-N-(4-piperazin‑1‑ylphenyl)-N-(pyridin‑2‑ylmethyl)furan‑2‑carboxamide or 5‑bromofuran‑2‑carboxylic acid derivatives) either lack the pyrazine‑piperidine module or replace the pyrazine with a pyridine/pyrimidine, but no quantitative biological data have been reported for any member of this set under identical assay conditions [1]. Therefore, while the compound is structurally unique among accessible analogs, no direct potency or selectivity comparison can be made at this time.

Chemical Biology Medicinal Chemistry Probe Compound Sourcing

Absence of Published Target Engagement Data Precludes Comparator‑Based Potency Ranking

No peer‑reviewed study or patent has reported a measured IC50, Kd, EC50, or inhibition constant for 5‑bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide against any defined protein target. By contrast, several structurally related pyrazine‑piperidine amides have been characterized as SHP2 allosteric inhibitors (e.g., compounds in the JAB‑3068/3186 series with IC50 values of 1–10 nM in DiFMUP‑based enzyme assays) [1] or as BRAF kinase inhibitors (e.g., IC50 2–10 nM in cascade assays) [2]. However, none of those published inhibitors contain the 5‑bromofuran‑2‑carboxamide core, and the present compound has not been tested side‑by‑side with them. Therefore, any claim of potency or selectivity relative to known SHP2 or BRAF inhibitors would be purely speculative.

Kinase Inhibition Phosphatase Inhibition Target Engagement

Purity and Supply Specifications – Lack of Batch‑to‑Batch Comparative Benchmarks

Commercial listings for this compound (from vendors not excluded by the sourcing rules) indicate a typical purity of ≥95% as determined by HPLC or LC‑MS, with supply quantities ranging from milligrams to grams. However, no independent, published quality‑control study compares the batch‑to‑batch purity profile, residual solvent content, or storage stability of this compound against a defined reference standard or against closely related furan‑2‑carboxamide analogs [1]. Consequently, a user cannot quantitatively assess whether this compound offers superior chemical stability, solubility, or handling characteristics relative to a generic alternative.

Chemical Procurement Quality Control Reproducibility

Appropriate Application Scenarios for 5‑Bromo‑N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide Based on Available Evidence


Chemical Probe for Exploring Novel SHP2 or BRAF Inhibitor Chemotypes

Given its structural resemblance to known SHP2 and BRAF inhibitor scaffolds (pyrazine‑piperidine combined with an amide‑linked aromatic group), this compound may serve as a starting point for medicinal chemistry exploration of new chemotypes. However, its use as a probe requires prior in‑house biochemical profiling, because no published data confirm its engagement of SHP2, BRAF, or any other target. [1]

Negative Control or Selectivity Counter‑Screen in Furan‑2‑carboxamide SAR Studies

The compound could be employed as a structural control in structure‑activity relationship (SAR) studies where the 5‑bromo substituent or the pyrazine‑piperidine group is systematically varied. Its unique substitution pattern allows researchers to isolate the contribution of the bromine atom and the pyrazine ring to any observed biological effect, provided that the compound is tested alongside the corresponding debromo or pyridine‑substituted analogs. [2]

Reference Standard for Analytical Method Development in the Furan‑2‑carboxamide Class

The compound’s well‑defined molecular structure (C15H17BrN4O2) and the presence of a bromine atom (facilitating mass spectrometric detection via the characteristic isotopic pattern) make it a candidate for use as a reference standard in HPLC‑MS method development for furan‑2‑carboxamide derivatives. Nevertheless, its suitability must be validated against a certified reference material, which is currently unavailable. [3]

Quote Request

Request a Quote for 5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.